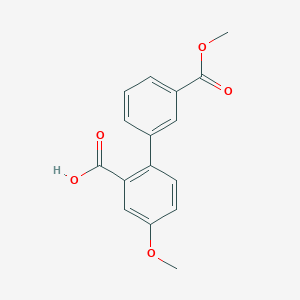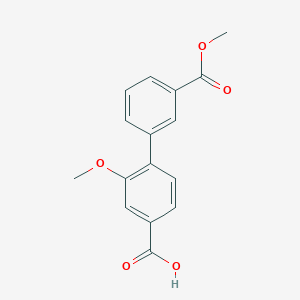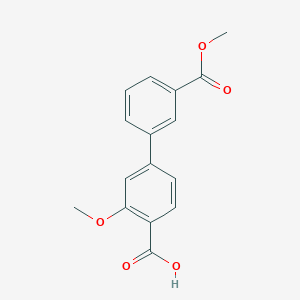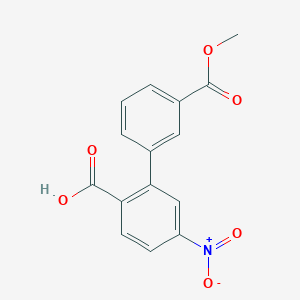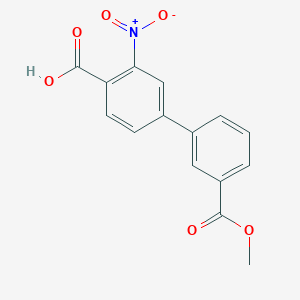
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (hereafter referred to as MCPA) is a carboxylic acid that is used in a variety of scientific research applications. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
MCPA has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-methoxycarbonylphenyl-2-nitrobenzoic acid (HMPA). It has also been used in the study of biochemical and physiological effects. For example, MCPA has been used to study the effects of nitrobenzoic acid derivatives on the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450.
作用機序
The mechanism of action of MCPA is not entirely understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Specifically, MCPA is thought to inhibit the activity of these enzymes by forming a covalent bond with the heme group of the enzyme, which prevents the enzyme from binding to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPA are not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition of enzyme activity can lead to a decrease in the metabolism of xenobiotics, which can lead to increased levels of these compounds in the body. Additionally, MCPA has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.
実験室実験の利点と制限
The advantages of using MCPA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, there are some limitations to using MCPA in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its low solubility can make it difficult to accurately measure the concentration of MCPA in a solution.
将来の方向性
There are several potential future directions for the use of MCPA in scientific research. For example, it could be used to study the effects of nitrobenzoic acid derivatives on the activity of other enzymes, such as those involved in the metabolism of hormones or neurotransmitters. Additionally, it could be used to study the effects of nitrobenzoic acid derivatives on the regulation of gene expression. Additionally, MCPA could be used to study the effects of nitrobenzoic acid derivatives on the structure and function of proteins. Finally, MCPA could be used to study the effects of nitrobenzoic acid derivatives on the activity of signal transduction pathways.
合成法
MCPA is synthesized via a multi-step process. The first step involves the reaction of 3-methoxycarbonylphenol with nitrobenzene in the presence of sulfuric acid. This reaction produces the nitrobenzoic acid derivative, which is then isolated and purified by recrystallization. The purified product is then reacted with sodium hydroxide to form the sodium salt of the nitrobenzoic acid derivative. This sodium salt is then reacted with acetic acid, which yields the purified MCPA.
特性
IUPAC Name |
4-(3-methoxycarbonylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(20)21/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMHGIVPLDFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690693 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-71-6 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6404914.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6404919.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6404925.png)




